Beta-Amyloid peptides are produced from the amyloid precursor protein, a transmembrane protein that undergoes sequential proteolytic processing. The initial cleavage by beta-secretase produces a C-terminal fragment, which is further processed by gamma-secretase to release various lengths of amyloid-beta peptides, including Beta-Amyloid (11-25) .
Beta-Amyloid (11-25) falls under the category of neurotoxic peptides. It is classified as an oligomeric form of amyloid-beta, which has been shown to have distinct biological activities compared to its longer counterparts. This fragment is particularly studied for its role in neurotoxicity and aggregation properties .
The synthesis of Beta-Amyloid (11-25) typically involves solid-phase peptide synthesis techniques. The process begins with the attachment of the first amino acid to a solid support, followed by sequential coupling of protected amino acids. For Beta-Amyloid (11-25), specific attention must be paid to prevent aggregation during synthesis.
Beta-Amyloid (11-25) consists of 15 amino acids and exhibits a propensity for forming beta-sheet structures, which are characteristic of amyloid aggregates. The structural conformation can vary depending on environmental conditions such as pH and ionic strength.
Nuclear magnetic resonance spectroscopy and molecular dynamics simulations have provided insights into the structural characteristics of this peptide. It tends to adopt an unstructured conformation in solution but can transition into ordered structures under aggregation conditions .
Beta-Amyloid (11-25) participates in several chemical reactions that lead to its aggregation into larger oligomers and fibrils. These reactions are influenced by factors such as concentration, temperature, and the presence of metal ions.
The mechanism through which Beta-Amyloid (11-25) exerts its neurotoxic effects involves disruption of cellular membranes and induction of inflammatory responses in neuronal cells. The peptide can form pores in lipid membranes, leading to calcium influx and subsequent cell death.
Studies have demonstrated that exposure to oligomeric forms of amyloid-beta can lead to synaptic dysfunction and neuronal apoptosis, contributing to cognitive decline observed in Alzheimer's disease .
Beta-Amyloid (11-25) is a hydrophilic peptide that tends to aggregate in physiological conditions. Its solubility decreases as concentration increases, promoting aggregation.
The chemical properties include:
Beta-Amyloid (11-25) is primarily used in research related to Alzheimer's disease:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2